4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a hydroxy group at the 3-position and a 4-ethylthiophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylthiophenol and 3-hydroxybenzoic acid.
Coupling Reaction: The 4-ethylthiophenol is first converted to 4-ethylthiophenyl bromide using bromine in the presence of a catalyst.
Nucleophilic Substitution: The 4-ethylthiophenyl bromide is then subjected to a nucleophilic substitution reaction with 3-hydroxybenzoic acid in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the thiophenyl ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 4-(4-Ethylthiophenyl)-3-oxobenzoic acid.
Reduction: 4-(4-Ethylthiophenyl)-3-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their function. The thiophenyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
4-(4-Methylthiophenyl)-3-hydroxybenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(4-Phenylthiophenyl)-3-hydroxybenzoic acid: Similar structure but with a phenyl group instead of an ethyl group.
4-(4-Isopropylthiophenyl)-3-hydroxybenzoic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 4-(4-Ethylthiophenyl)-3-hydroxybenzoic acid is unique due to the presence of the ethyl group on the thiophenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-2-19-12-6-3-10(4-7-12)13-8-5-11(15(17)18)9-14(13)16/h3-9,16H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXQUALOQQWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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